6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo-pyridine core. It features a chlorine atom at the 6-position and a tetrahydro-2H-pyran moiety at the 1-position. The molecular formula of this compound is , and it has a molecular weight of approximately 238.67 g/mol . This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities.
The compound is synthesized through various organic reactions, often involving multi-step processes that allow for the introduction of specific substituents. Its structure and reactivity are influenced by the presence of the pyrazolo-pyridine framework, which is known for diverse biological activities .
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine belongs to the class of pyrazolo-pyridines, which are recognized for their potential therapeutic applications, including anticancer and anti-inflammatory properties .
The synthesis of 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves several key steps:
These methods allow for high yields and purity of the desired compound while providing opportunities to explore structure-activity relationships .
The synthesis often utilizes catalysts such as palladium complexes in cross-coupling reactions, which enhance the efficiency and selectivity of the reactions involved. For example, Suzuki-Miyaura coupling techniques may be employed to introduce aryl groups into the pyrazolo framework .
The molecular structure of 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can be represented as follows:
The compound features a fused ring system that combines both pyrazole and pyridine functionalities, contributing to its unique chemical properties.
The chemical behavior of 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is characterized by several types of reactions typical for pyrazolo-pyridines:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The synthetic pathways often involve careful control of reaction conditions (temperature, solvent choice) to maximize yield and minimize by-products. For instance, using solvents like THF or dioxane in conjunction with bases such as cesium carbonate has been shown to improve reaction efficiency .
The mechanism of action for 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is not fully elucidated but is believed to involve interactions with specific biological targets. Pyrazolo-pyridines have been shown to inhibit protein kinases such as cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.
Inhibition of CDK2 may lead to cell cycle arrest, thereby affecting cellular proliferation and offering potential therapeutic benefits in cancer treatment .
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is typically characterized by:
Key chemical properties include:
These properties influence its handling and application in laboratory settings .
6-Chloro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine has potential applications in:
This compound exemplifies the rich chemistry associated with pyrazolo-pyridines and their relevance across multiple scientific disciplines.
The pyrazolo[4,3-c]pyridine framework derives its chemical relevance from three key features: 1) Electron-deficient character across the fused rings facilitates electrophilic substitutions and metal-catalyzed cross-coupling reactions; 2) Planar conformation enables π-stacking interactions with biological targets like kinase ATP-binding sites; and 3) Tautomeric flexibility at N1-H positions allows structural adaptation during protein binding [8]. The specific regiochemistry of the [4,3-c] fusion creates distinct electronic environments at the C3, C6, and C7 positions. The C6 carbon bearing chlorine in our target compound is electron-deficient due to flanking nitrogen atoms (N5, N7), rendering it susceptible to nucleophilic displacement—a strategic handle for derivatization. Computational analysis indicates a polar surface area of 39.94 Ų and rotatable bond count of 1, suggesting moderate membrane permeability [9].
Isomeric diversity profoundly influences bioactivity: Pyrazolo[3,4-d]pyrimidines serve as purine mimetics in kinase inhibitors, whereas pyrazolo[4,3-c]pyridines exhibit complementary binding modes with phosphodiesterases and neurotransmitter receptors. This isomerism is evidenced by distinct CAS registries (e.g., 1416713-66-0 for 4-chloro-1-THP-pyrazolo[4,3-c]pyridine vs. 1431978-02-7 for pyrazolo[3,4-b]pyridine variants) [5] [9]. Table 2 compares structural isomers.
Table 2: Structural Isomerism in Functionalized Pyrazolo-Heterocycles
Compound | Core Structure | CAS Number | Molecular Formula |
---|---|---|---|
6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | [4,3-c] fusion | 1353637-44-1 | C₁₁H₁₂ClN₃O |
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | [4,3-c] fusion (C4-Cl) | 1416713-66-0 | C₁₁H₁₂ClN₃O |
Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | [3,4-b] fusion | 1431978-02-7 | C₁₄H₁₆ClN₃O₃ |
The chloro substituent at C6 serves dual roles: 1) As a blocking group that directs subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl, heteroaryl, or amino functionalities; and 2) As an electron-withdrawing modulator enhancing the electrophilicity of adjacent ring positions. In kinase inhibitor motifs like pyrazolo[1,5-a]pyrimidines, analogous chloro groups undergo displacement by nucleophilic residues (e.g., cysteine in BTK inhibitors), enabling covalent binding strategies [8].
The tetrahydro-2H-pyran-2-yl (THP) group functions primarily as a protecting group for the pyrazole N1 nitrogen. THP exhibits superior stability under basic conditions compared to tert-butyloxycarbonyl (Boc) and resistance to nucleophiles unlike benzyl groups. Crucially, THP is cleavable under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in ethanol), enabling deprotection after functionalization of the chloro position [2] [7]. Commercial suppliers emphasize cold-chain transport (2-8°C under inert atmosphere) to prevent THP deprotection during storage [3] [9]. Beyond protection, the THP moiety contributes to membrane permeability through its lipophilic tetrahydropyran ring and conformational steering via the chiral anomeric center, potentially enabling enantioselective target interactions.
The synthetic exploration of pyrazolo[4,3-c]pyridines accelerated in the early 2000s alongside growing interest in fused diazoles as kinase inhibitor scaffolds. Initial routes relied on condensation reactions between 5-aminopyrazoles and α,β-unsaturated carbonyls, but suffered from regiochemical mixtures. The introduction of THP protection circa 2010–2015 revolutionized access to N1-substituted derivatives by preventing N2-alkylation side products [7]. Commercial availability of 1353637-44-1 emerged around 2015–2018, coinciding with pharmaceutical demand for protected intermediates in library synthesis.
Key milestones include:
Global sourcing challenges persist, with fluctuating inventory noted across suppliers. As of mid-2025, lead times for 25g+ quantities extend to July 2025 for some vendors, underscoring supply chain constraints [2] [3]. Nevertheless, this compound remains pivotal in anticancer lead optimization campaigns targeting CDK, Pim, and FLT3 kinases—validating the strategic synergy of its chloro and THP functionalities.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7